1-(4-bromobutyl)-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

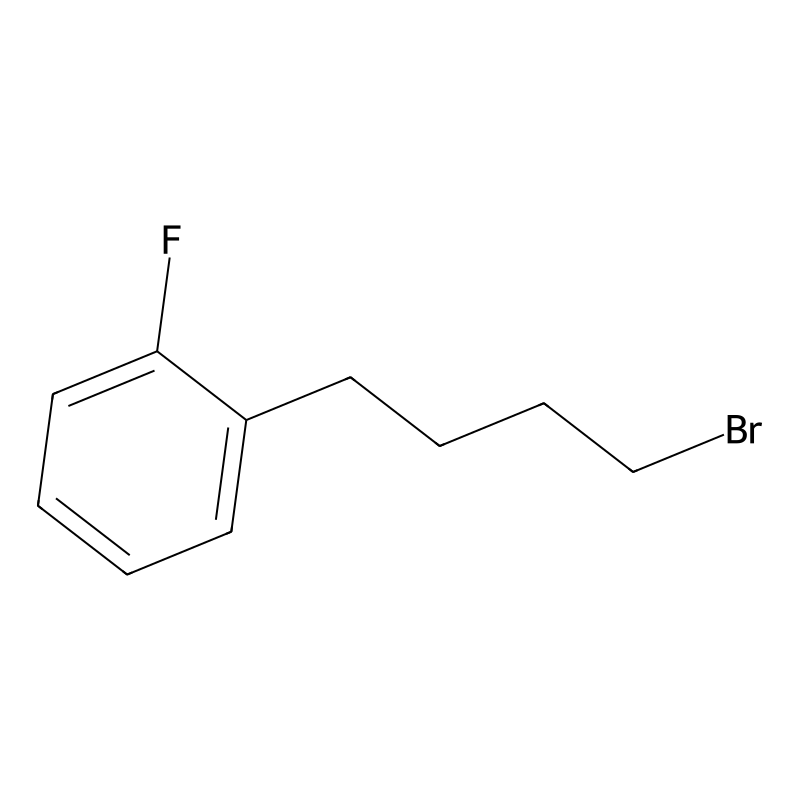

1-(4-bromobutyl)-2-fluorobenzene is an organic compound characterized by the presence of a bromobutyl group and a fluorine atom attached to a benzene ring. Its molecular formula is C₈H₈BrF, and it features both bromine and fluorine substituents, which significantly influence its chemical reactivity and biological properties. The compound's structure can be represented as follows:

textBr |C6H4-C4H9 | F

The unique combination of these halogen substituents enhances its potential applications in various fields, including pharmaceuticals and materials science.

Organic synthesis

The molecule contains a fluorine atom and a bromobutyl chain, which are functional groups commonly used in organic synthesis as precursors for further reactions. Research might involve using 1-(4-bromobutyl)-2-fluorobenzene as a starting material for the synthesis of more complex molecules with desired properties [].

Material science

Aromatic fluorinated compounds can be useful in material science applications due to their unique electronic properties. Research could explore the potential of 1-(4-bromobutyl)-2-fluorobenzene as a component in the development of novel materials with specific functionalities [].

Medicinal chemistry

Fluorine substitution is a common strategy in medicinal chemistry to improve the drug-like properties of molecules. Research could investigate 1-(4-bromobutyl)-2-fluorobenzene as a scaffold for the design and synthesis of new potential drugs [].

- Electrophilic Aromatic Substitution: The bromine and fluorine atoms can be replaced by other electrophiles, leading to new aromatic compounds. This reaction is facilitated by the electron-withdrawing nature of the fluorine atom, which can activate the aromatic ring towards further substitution reactions.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines, producing corresponding alcohols or amines.

- Reduction and Oxidation: The compound can be reduced to form butylbenzene or oxidized to yield alcohols or carboxylic acids, depending on the reaction conditions.

Synthesis of 1-(4-bromobutyl)-2-fluorobenzene typically involves several steps:

- Bromination of Butylbenzene: The initial step involves brominating butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction selectively introduces a bromine atom at the para position relative to the butyl group .

- Fluorination: The introduction of the fluorine atom can be achieved through methods such as nucleophilic fluorination using reagents like potassium fluoride in polar aprotic solvents .

- Purification: After synthesis, purification methods such as recrystallization or column chromatography are employed to isolate the desired product in high purity.

1-(4-bromobutyl)-2-fluorobenzene serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: Due to its unique structure, it may serve as a precursor for developing new drugs.

- Material Science: It can be used in synthesizing polymers or materials with specific properties due to its halogen substituents.

- Chemical Probes: The compound may act as a chemical probe in biological studies due to its potential interactions with biological molecules .

Studies on similar compounds suggest that 1-(4-bromobutyl)-2-fluorobenzene may interact with various biological targets. For example, halogenated compounds often exhibit inhibitory effects on cytochrome P450 enzymes, impacting drug metabolism and bioavailability. Moreover, its lipophilicity could facilitate membrane penetration, influencing its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 1-(4-bromobutyl)-2-fluorobenzene:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-4-butylbenzene | C₈H₉Br | Contains only one bromine atom; lower reactivity. |

| 1-(4-bromobutyl)-2-bromobenzene | C₈H₉Br₂ | Two bromines increase reactivity; similar reactivity profile. |

| 1-(4-bromobutyl)-4-chlorobenzene | C₈H₉BrCl | Chlorine instead of fluorine alters reactivity; less electrophilic than fluorinated counterparts. |

Uniqueness: The dual presence of bromine and fluorine in 1-(4-bromobutyl)-2-fluorobenzene enhances its reactivity compared to compounds with single halogen substitutions. This unique combination allows for diverse synthetic pathways and potential applications in various chemical contexts .